molecular formula C9H19ClN2 B13777740 1-(3-Chloropropyl)-4-ethylpiperazine

1-(3-Chloropropyl)-4-ethylpiperazine

Cat. No.: B13777740
M. Wt: 190.71 g/mol
InChI Key: MSTZFRIFGNWLRQ-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Chemical and Biological Sciences

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. Its prevalence stems from a combination of favorable physicochemical properties and synthetic versatility. The piperazine nucleus is a common feature in numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, antihistamine, anticancer, antiviral, and anti-inflammatory effects. researchgate.netwisdomlib.orgnih.gov

The two nitrogen atoms of the piperazine ring allow for independent and differential substitution, enabling chemists to fine-tune a molecule's properties. By modifying the substituents, researchers can modulate factors such as solubility, basicity (pKa), and pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the piperazine ring can act as a flexible linker to connect different pharmacophores, creating hybrid molecules with novel mechanisms of action. researchgate.net Studies have shown that the incorporation of a piperazine moiety can sometimes lead to significant enhancements in the bioactivity of parent compounds. nih.gov

Overview of 1-(3-Chloropropyl)-4-ethylpiperazine within Heterocyclic Chemistry Research

This compound is a heterocyclic compound that, while not extensively studied for its own direct biological effects, serves as a crucial intermediate in organic synthesis. Its molecular structure consists of a central piperazine ring N-substituted with an ethyl group and a 3-chloropropyl group.

The synthesis of this compound is typically achieved through the N-alkylation of N-ethylpiperazine. A common and effective reagent for this transformation is 1-bromo-3-chloropropane (B140262). phasetransfercatalysis.com In this reaction, the bromine atom, being a better leaving group than chlorine, reacts preferentially with the secondary amine of the N-ethylpiperazine ring. This selective reactivity results in the formation of the desired this compound, leaving the more stable chloro group intact for subsequent reactions. This synthetic strategy is analogous to methods used for preparing similar chloropropyl-piperazine derivatives. prepchem.comgoogle.com

The primary significance of this compound in research lies in its function as a bifunctional building block. The ethyl group modifies the basicity and lipophilicity of the piperazine core, while the terminal chlorine on the propyl chain provides a reactive site for further molecular elaboration. This reactive chloroalkane moiety allows the compound to act as an alkylating agent, enabling the covalent attachment of the entire (4-ethylpiperazin-1-yl)propyl group to other molecular scaffolds.

Scope and Research Imperatives for this compound-Derived Molecules

The principal application of this compound is as a precursor for the synthesis of more complex molecules with potential therapeutic value. The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and molecular fragments. This versatility positions it as a valuable tool for constructing libraries of novel compounds for high-throughput screening in drug discovery programs.

The research imperatives for molecules derived from this intermediate are guided by the established activities of other piperazine-containing compounds. For example, a structurally similar compound, 1-(3-Chloropropyl)-4-methylpiperazine, is used as a reactant to synthesize pyrimidine-based sigma-1 receptor antagonists for treating neuropathic pain. pharmaffiliates.com This provides a clear rationale for using the ethyl analogue to develop new ligands for neurological targets, where the ethyl group may offer different binding characteristics or metabolic stability compared to the methyl group.

Furthermore, derivatives incorporating the N-ethylpiperazine moiety have demonstrated significant cytotoxic effects against cancer cell lines and have been explored for antimicrobial applications. researchgate.netnih.gov Therefore, a key research goal is to utilize this compound to synthesize new chemical entities and evaluate them for a range of biological activities. The general synthetic pathway involves reacting the intermediate with various nucleophiles, such as amines, phenols, thiols, or other heterocycles, to create a diverse set of final products.

The scope of research for these derivatives is broad, spanning multiple therapeutic areas. The primary objective is the generation of novel molecular structures that can be optimized as leads in the development of new drugs for oncology, neuropharmacology, and infectious diseases, among others where the piperazine scaffold has proven to be a fruitful starting point.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-(3-chloropropyl)-4-ethylpiperazine

InChI

InChI=1S/C9H19ClN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3

InChI Key

MSTZFRIFGNWLRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCCCl

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 3 Chloropropyl 4 Ethylpiperazine and Its Derivatives

Historical Development of Synthetic Routes to Chloropropyl Piperazines

The synthesis of piperazine (B1678402) derivatives has been a cornerstone of medicinal chemistry for decades, with the piperazine moiety being a prevalent scaffold in numerous pharmacologically active compounds. nih.gov Historically, the introduction of functionalized alkyl chains, such as the chloropropyl group, onto the piperazine ring was primarily achieved through direct N-alkylation strategies. These early methods typically involved the reaction of a monosubstituted piperazine with a dihaloalkane, such as 1,3-dichloropropane (B93676) or 1-bromo-3-chloropropane (B140262).

These reactions are classic examples of nucleophilic substitution, where the secondary amine of the piperazine acts as the nucleophile. The choice of the dihaloalkane was critical; using a reagent with two different halogens, like 1-bromo-3-chloropropane, offered a degree of selectivity, as the bromine atom is a better leaving group than chlorine, allowing for a more controlled initial alkylation. However, these early approaches often faced challenges, including the potential for dialkylation, leading to the formation of quaternary ammonium (B1175870) salts or bis-piperazinyl alkanes, which necessitated careful control of stoichiometry and reaction conditions to favor the desired mono-alkylated product. The development of piperazine-based acetanilides, for example, often involves the reaction of an intermediate with a substituted piperazine, highlighting the modular nature of these syntheses. researchgate.net

Contemporary Approaches to 1-(3-Chloropropyl)-4-ethylpiperazine Synthesis

Modern synthetic chemistry has refined the approaches to producing chloropropyl piperazines with greater efficiency and purity. The synthesis of the target compound, this compound, primarily relies on the robust and well-understood N-alkylation of 1-ethylpiperazine (B41427).

Alkylation Reactions and Optimized Conditions

The contemporary synthesis of this compound is an optimized version of the historical N-alkylation methods. The reaction involves the nucleophilic attack of the secondary amine of 1-ethylpiperazine on an alkylating agent like 1-bromo-3-chloropropane. A similar, well-documented procedure for a related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, provides a reliable template for this synthesis. prepchem.comgoogle.com

In a typical procedure, 1-ethylpiperazine is reacted with 1-bromo-3-chloropropane in a biphasic solvent system, such as water and acetone, in the presence of a strong base like sodium hydroxide. prepchem.com The reaction is generally conducted at low temperatures (e.g., 0–10 °C) to control the exothermic nature of the reaction and to minimize side product formation. google.comgoogle.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction between the aqueous base and the organic reactants. chemicalbook.com

Table 1: Optimized Conditions for Synthesis of Chloropropyl Piperazines

Reactant 1Reactant 2BaseSolvent SystemTemperatureYield (%)Reference
1-(3-chlorophenyl)piperazine HCl1-bromo-3-chloropropane50% NaOH (aq)Water / Acetone0–10 °C66% prepchem.com
1-(3-chlorophenyl)piperazine HCl1-bromo-3-chloropropaneK2CO3 / TBABAcetonitrile (B52724) / DMFMicrowaveN/A chemicalbook.com
Diethanolamine / 3-chloroaniline1-bromo-3-chloropropaneNaOHWater / Acetone0–10 °C65% google.com

This table is interactive and can be sorted by column.

Precursor Chemistry and Starting Material Considerations

The primary precursors for the synthesis of this compound are 1-ethylpiperazine and a 3-chloropropylating agent.

1-Ethylpiperazine: This starting material is commercially available. It can also be synthesized via the mono-N-alkylation of piperazine with an ethylating agent, such as ethyl bromide or diethyl sulfate. This reaction must be carefully controlled to prevent the formation of the N,N'-diethylpiperazine by-product.

3-Chloropropylating Agents: The most common reagents for introducing the 3-chloropropyl group are 1-bromo-3-chloropropane and 1,3-dichloropropane. 1-bromo-3-chloropropane is often preferred due to the higher reactivity of the bromide as a leaving group, which allows for more selective mono-alkylation under milder conditions. prepchem.comgoogle.com These reagents are industrial chemicals and are widely available.

Divergent Synthesis of Complex Architectures from this compound as a Building Block

This compound is a valuable building block in divergent synthesis, a strategy that allows for the creation of a wide array of structurally diverse molecules from a common intermediate. epa.govnih.gov The reactivity of the terminal chlorine atom on the propyl chain allows for its use in various bond-forming reactions to construct more complex molecular frameworks, particularly in the synthesis of pharmaceutical agents. nih.govnih.gov

Strategies for Carbon-Nitrogen Bond Formation

One of the most powerful applications of this building block is in the formation of carbon-nitrogen (C-N) bonds. The terminal alkyl chloride is an electrophile that readily reacts with a wide range of nitrogen-based nucleophiles. This reaction is a key step in the synthesis of many drugs where the ethylpiperazine moiety is linked to an aromatic or heteroaromatic core.

Common strategies include:

Nucleophilic Substitution with Amines: Primary and secondary amines, including anilines and heterocyclic amines, can displace the chloride to form a new C-N bond, extending the molecular structure. This is a fundamental method used in the synthesis of numerous biologically active compounds. nih.gov

Buchwald-Hartwig Amination: While typically used for forming aryl-nitrogen bonds, palladium-catalyzed cross-coupling reactions can also be adapted for certain alkyl-amine couplings, offering an alternative route under specific conditions.

Table 2: Examples of C-N Bond Formation Using Chloropropyl Piperazine Analogues

Nitrogen NucleophileResulting Structure/LinkagePotential Application Area
Aniline DerivativesN-Aryl-N'-(ethylpiperazinylpropyl)amineMedicinal Chemistry Scaffolds
Imidazole1-(3-(4-ethylpiperazin-1-yl)propyl)-1H-imidazoleAntifungal Agents
Phenothiazine (B1677639)10-(3-(4-ethylpiperazin-1-yl)propyl)-10H-phenothiazineAntipsychotic Drug Analogues
Benzimidazole1-(3-(4-ethylpiperazin-1-yl)propyl)-1H-benzo[d]imidazoleKinase Inhibitors

This table is interactive and can be sorted by column.

Further Functionalization of the Chloropropyl Moiety

The synthetic utility of this compound extends beyond C-N bond formation. The electrophilic chloropropyl group can react with various other nucleophiles, allowing for the introduction of different functional groups and linkages.

Carbon-Oxygen (C-O) Bond Formation: Reaction with alcohols or phenols (Williamson ether synthesis) in the presence of a base yields ethers, connecting the ethylpiperazine moiety to other fragments via an ether linkage.

Carbon-Sulfur (C-S) Bond Formation: Thiols and thiophenols are excellent nucleophiles and react readily with the chloropropyl group to form thioethers. This linkage is present in a number of pharmaceutical compounds.

Carbon-Carbon (C-C) Bond Formation: Strong carbon nucleophiles, such as enolates or organometallic reagents, can also displace the chloride, although this is a less common application for this specific building block compared to heteroatom nucleophiles.

This versatility makes this compound a key intermediate, enabling chemists to rapidly assemble libraries of complex molecules for screening and development in fields such as drug discovery and materials science.

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and active compounds, such as analogues of this compound, is a critical focus of modern chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com The synthesis of N-arylpiperazines and related derivatives, which are key structural motifs in many pharmaceuticals, has traditionally involved methods with significant environmental drawbacks, such as the use of high-boiling point solvents, elevated temperatures, and long reaction times. organic-chemistry.orgsci-hub.st Consequently, researchers have explored a variety of sustainable and eco-friendly strategies to overcome these limitations. researchgate.net

Several innovative green methodologies have been successfully applied to the synthesis of piperazine analogues, demonstrating significant improvements in efficiency and environmental performance. These approaches include the use of alternative energy sources like microwave irradiation and ultrasonication, the development of novel catalytic systems such as photoredox catalysis, and the implementation of solvent-free reactions or the use of greener solvents. researchgate.netresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a highly efficient method for heating chemical reactions. mdpi.com This technique can dramatically reduce reaction times from hours to mere minutes, while often increasing product yields. researchgate.netresearchgate.net In the synthesis of piperazine and related heterocyclic analogues, microwave-assisted protocols have been shown to be significantly more sustainable than conventional heating methods. researchgate.netmdpi.com For instance, in the Petasis reaction to create piperazine analogs, microwave synthesis in the presence of solvents like acetonitrile or dichloromethane (B109758) achieved yields of over 95%. researchgate.net Similarly, microwave-assisted methods for synthesizing 1,3,5-triazine (B166579) derivatives, which can incorporate piperazine moieties, have reduced reaction times to as little as 150 seconds with yields up to 88%. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative to conventional methods. nih.govnih.gov Ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions. mdpi.com A significant advantage of this technique is its compatibility with aqueous media, minimizing the need for volatile organic solvents. mdpi.comnih.gov In the synthesis of 1,3,5-triazine derivatives, a sonochemical approach using water as a solvent allowed for the preparation of compounds in just 5 minutes with yields often exceeding 75%. nih.gov A comparative analysis using the DOZNTM 2.0 tool, which evaluates adherence to the 12 principles of green chemistry, found the sonochemical method to be 13 times "greener" than classical heating. nih.gov The Petasis reaction for piperazine analogs also shows high efficiency under ultrasonication, with yields ranging from 76% to 98%. researchgate.net

Photoredox Catalysis

Photoredox catalysis represents a sustainable and greener method for chemical synthesis that utilizes visible light to drive chemical reactions. mdpi.com This approach avoids the high energy consumption associated with thermal methods. A key advancement in this area is the development of purely organic photoredox catalysts, which circumvent the cost and potential toxicity associated with traditional transition-metal catalysts. mdpi.com These organic catalysts, such as substituted acridinium (B8443388) salts, can be synthesized from renewable materials, further enhancing the sustainability of the process. This methodology has been successfully applied to the C-H alkylation of carbamate-protected piperazines, offering a green route to functionalized piperazine analogues. mdpi.com

Solvent-Free and Green Solvent Strategies

One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. unibo.it Research into the synthesis of N-arylpiperazines has led to the development of solvent-free reaction conditions. For example, a facile Palladium-catalyzed methodology allows for the synthesis of arylpiperazines under aerobic and solvent-free conditions, using an excess of piperazine itself as the solvent. organic-chemistry.org This method is not only eco-friendly but also cost-effective, providing very good yields in short reaction times. organic-chemistry.org When solvents are necessary, the focus shifts to greener alternatives. An improved protocol for synthesizing N-aryl piperazine hydrochlorides utilizes a synergistic combination of a hydrated Task Specific Ionic Liquid and microwave irradiation, demonstrating a rapid and green approach. researchgate.net

The following table summarizes and compares various green synthetic methods for piperazine analogues against conventional heating, based on reported research findings.

MethodEnergy SourceTypical Reaction TimeTypical YieldSolventsKey Advantages
Conventional Heating Thermal (Reflux)16+ hours researchgate.netModerate to Good sci-hub.stHigh-boiling organic solvents (e.g., DMF, diglyme) sci-hub.stWell-established protocols
Microwave Irradiation Microwaves2.5 - 10 minutes organic-chemistry.orgmdpi.com>95% researchgate.netAcetonitrile, Dichloromethane, DMF researchgate.netmdpi.comRapid heating, reduced time, high yields researchgate.net
Sonochemistry Ultrasound5 minutes nih.gov76 - 98% researchgate.netnih.govWater, various polar solvents researchgate.netnih.govEnergy efficient, short time, use of aqueous media mdpi.com
Photoredox Catalysis Visible LightNot specifiedGood mdpi.comOrganic solventsUse of light energy, avoids toxic reagents, sustainable catalysts mdpi.com
Solvent-Free Thermal10 minutes organic-chemistry.orgModest to Very Good organic-chemistry.orgNone (Piperazine as solvent) organic-chemistry.orgEliminates solvent waste, cost-effective, eco-friendly organic-chemistry.org

These green chemistry approaches offer significant advantages over traditional synthetic routes for producing this compound analogues. By reducing energy consumption, minimizing waste, and utilizing more sustainable materials, these methods contribute to the development of more environmentally benign pharmaceutical manufacturing processes. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 3 Chloropropyl 4 Ethylpiperazine

Nucleophilic Substitution Reactions Involving the Chloropropyl Group

The most prominent reaction of 1-(3-chloropropyl)-4-ethylpiperazine is the nucleophilic substitution at the terminal carbon of the chloropropyl chain. The chlorine atom, being a good leaving group, facilitates the displacement by a wide range of nucleophiles. This reaction is a cornerstone in the synthesis of various pharmaceutical agents, particularly antipsychotics.

A classic example of this reactivity is the N-alkylation of heterocyclic systems. For instance, in syntheses analogous to that of Fluphenazine, a phenothiazine (B1677639) nitrogen anion acts as the nucleophile. The reaction proceeds via an SN2 mechanism, where the deprotonated nitrogen of the phenothiazine ring attacks the primary carbon bearing the chlorine atom, displacing the chloride ion and forming a new carbon-nitrogen bond. This key step connects the piperazine-containing side chain to the core tricyclic structure of the drug. quickcompany.inresearchgate.net

The general scheme for this type of reaction can be represented as:

Nu:- + Cl-CH2-CH2-CH2-N(C2H4)2N-C2H5 → Nu-CH2-CH2-CH2-N(C2H4)2N-C2H5 + Cl-

Where Nu:- represents a generic nucleophile. In many syntheses, this nucleophile is a deprotonated amine or a thiolate. The reaction conditions typically involve a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and a base to generate the nucleophile in situ (e.g., sodium hydride, potassium tert-butoxide). quickcompany.in

The efficiency of this substitution is influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents that solvate the cation but not the nucleophile generally lead to faster reaction rates.

Table 1: Examples of Nucleophiles in Reactions with Chloropropyl Piperazines

Nucleophile Source Resulting Bond Application Context
2-(Trifluoromethyl)-10H-phenothiazine C-N Synthesis of Fluphenazine analogues quickcompany.in
Iminodibenzyl C-N Synthesis of tricyclic antidepressants
Thiophenols C-S Synthesis of various sulfur-containing heterocycles

Reactivity of the Piperazine (B1678402) Nitrogen Atoms: Acylation and Alkylation Potential

The piperazine ring in this compound contains two tertiary nitrogen atoms. The nitrogen at position 4 is substituted with an ethyl group, while the nitrogen at position 1 is attached to the chloropropyl chain. Both nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. However, the N-1 nitrogen is generally less reactive due to the steric hindrance and potential electronic effects of the propyl chain.

The N-4 nitrogen, attached to a less bulky ethyl group, is more accessible and readily participates in reactions such as protonation, alkylation, and acylation.

Alkylation: This nitrogen can be further alkylated to form a quaternary ammonium (B1175870) salt. This reaction typically occurs when the molecule is treated with an alkyl halide. Such reactions can sometimes be an undesired side reaction during the primary nucleophilic substitution at the chloropropyl end if the conditions are not carefully controlled.

Acylation: The N-4 nitrogen can react with acylating agents like acyl chlorides or anhydrides to form amides. This reactivity is sometimes exploited to introduce different functional groups or to act as a protecting group strategy during a multi-step synthesis. For example, formylation of a similar piperazine nitrogen is a step in some synthetic routes for Fluphenazine, where the formyl group is later removed by hydrolysis. newdrugapprovals.org

The relative reactivity of the two nitrogens is a key consideration in synthetic design. The N-4 nitrogen's higher nucleophilicity makes it the primary site for reactions under most conditions.

Exploration of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies specifically for this compound are not widely available in peer-reviewed literature, as is common for many synthetic intermediates. However, the kinetics of the principal SN2 reaction can be inferred from general principles and studies on similar reactions.

The reaction rate is expected to follow second-order kinetics, being first order in both the nucleophile and this compound.

Rate = k[Nucleophile][this compound]

The rate constant, k, is highly dependent on several factors:

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to accelerate SN2 reactions because they can solvate the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.

Temperature: As with most chemical reactions, an increase in temperature increases the reaction rate by providing more molecules with the necessary activation energy.

Nucleophile Strength: The rate is directly proportional to the nucleophilicity of the attacking species.

Thermodynamically, the formation of a stable C-N or C-S bond in place of the C-Cl bond is generally an exothermic and spontaneous process, driving the reaction forward. The precise enthalpy and entropy changes would depend on the specific reactants and conditions.

Advanced Spectroscopic and Structural Analysis for Reaction Monitoring and Elucidation

Spectroscopic techniques are indispensable for confirming the structure of this compound, monitoring the progress of its reactions, and elucidating the structure of its products.

NMR spectroscopy is a powerful tool for tracking the transformation of the chloropropyl group. In a typical reaction, changes in the chemical shifts of the propyl chain protons provide direct evidence of the substitution.

1H NMR: The methylene (B1212753) protons adjacent to the chlorine atom (-CH2-Cl) in the starting material would exhibit a characteristic downfield shift (typically in the range of 3.6-3.8 ppm) due to the electron-withdrawing effect of the chlorine. Upon successful substitution with a nitrogen or sulfur nucleophile, these protons become adjacent to the heteroatom (-CH2-Nu) and shift to a different frequency (typically upfield, around 2.5-3.0 ppm for a nitrogen nucleophile). Monitoring the disappearance of the former signal and the appearance of the latter allows for real-time tracking of the reaction progress. The signals for the ethyl group and the piperazine ring protons would also be present and could be used for structural confirmation. chemicalbook.comchemicalbook.com

13C NMR: Similarly, the carbon atom attached to the chlorine (C-Cl) would have a distinct chemical shift (around 45 ppm). After substitution, this carbon's resonance would shift significantly, reflecting the change in its chemical environment.

Table 2: Representative 1H NMR Chemical Shifts for a Related Compound, 1-(3-Chloropropyl)-4-methylpiperazine

Protons Typical Chemical Shift (ppm) Multiplicity
-CH2-Cl ~3.6 Triplet
-CH2- (middle of propyl) ~1.9 Multiplet
-CH2-N (propyl) ~2.5 Triplet
Piperazine ring protons ~2.3-2.6 Multiplets
-CH3 (methyl) ~2.2 Singlet

Note: Data is for the analogous methyl compound and serves as an estimation. The ethyl group in the target compound would show a characteristic quartet and triplet. chemicalbook.com

Mass spectrometry (MS) is crucial for confirming the molecular weight of the starting material, intermediates, and final products. For this compound, the mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2 peak at about one-third the intensity of M+) due to the presence of the 35Cl and 37Cl isotopes. nih.govchemicalbook.com

Upon substitution, the molecular weight of the product increases, and the isotopic signature of chlorine disappears, providing clear evidence of a successful reaction. The fragmentation pattern can also offer structural information. Common fragmentation pathways for such piperazine derivatives involve cleavage at the C-C bonds of the propyl chain and fragmentation of the piperazine ring. Observing the mass of key fragments can help confirm the identity of the product and rule out isomeric impurities. chemicalbook.com

Table 3: Expected Mass Spectrometry Data for Key Species

Compound Molecular Formula Expected Molecular Ion (m/z) for 35Cl Key Feature
This compound C9H19ClN2 190 Presence of M+2 isotope peak for Chlorine

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the liquid this compound itself is not available, this technique is invaluable for analyzing its solid derivatives, such as its hydrochloride salt or its reaction products. nih.gov

In the context of its reactions, crystallography could be used to:

Confirm Regioselectivity: In cases where a nucleophile could potentially attack multiple sites, a crystal structure of the product would unambiguously determine the point of attachment.

Determine Stereochemistry: If the reaction creates a new chiral center, X-ray crystallography can determine the absolute configuration of the product.

Analyze Conformation: The solid-state conformation of the piperazine ring (typically a chair conformation) and the orientation of the side chains can be precisely determined, which can provide insights into the molecule's interactions.

While no specific crystallographic studies focusing on this compound were found, the analysis of related structures, such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazinium chloride, confirms the expected connectivity and provides a model for the solid-state packing of such molecules. nih.gov

Computational Chemistry and Molecular Modeling of 1 3 Chloropropyl 4 Ethylpiperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and molecular properties, which collectively govern the compound's chemical behavior.

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's function and interactions. For 1-(3-Chloropropyl)-4-ethylpiperazine, which contains a flexible six-membered piperazine (B1678402) ring and two alkyl substituents, multiple conformations are possible. DFT is a robust method for investigating these conformational landscapes.

A conformational analysis using DFT, for instance at the B3LYP/6-311G(d,p) level of theory, can identify the most stable, low-energy conformers. doi.org For the piperazine ring itself, the chair conformation is typically the most stable. The substituents—the 3-chloropropyl group at the N1 position and the ethyl group at the N4 position—can adopt either axial or equatorial positions. DFT calculations can precisely determine the energy differences between these arrangements, with the diequatorial conformation generally being the most energetically favorable due to minimized steric hindrance.

Furthermore, potential energy surface scans can be performed by systematically rotating the flexible bonds, such as those in the chloropropyl and ethyl chains, to identify all local energy minima and the transition states connecting them. dergipark.org.trresearchgate.net This detailed analysis provides a comprehensive understanding of the molecule's structural flexibility. In a study on the related compound 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, DFT was successfully used to calculate structural and electronic properties, which showed excellent agreement with experimental X-ray diffraction data. doi.org

Table 1: Calculated Quantum Chemical Properties of a Related Piperazine Derivative Data derived from a DFT study on 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, illustrating typical parameters obtained for such molecules. doi.org

PropertyCalculated ValueUnit
HOMO Energy-0.28571eV
LUMO Energy-0.09213eV
HOMO-LUMO Gap0.19358eV
Chemical Hardness0.09679eV
Chemical Potential-0.18892eV
Electrophilicity Index0.18471eV

DFT is also a powerful tool for predicting various spectroscopic properties, which can aid in the structural characterization of a synthesized compound. By calculating the vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. researchgate.net These calculated spectra can be compared with experimental data to confirm the molecule's identity and conformation. Each vibrational mode corresponds to specific bond stretches, bends, or torsions within the molecule, providing a detailed fingerprint. For example, characteristic frequencies for C-H, C-N, C-C, and C-Cl stretching and bending would be identified for this compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mendeley.com The predicted chemical shifts for each proton and carbon atom in this compound can be correlated with experimental spectra to provide unambiguous assignments of all signals, confirming the connectivity and chemical environment of the atoms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule's low-energy states, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a biological receptor). nih.gov

For this compound, MD simulations running for nanoseconds (ns) or longer can explore its accessible conformations in a simulated physiological environment. nih.gov This is particularly useful for understanding the flexibility of the chloropropyl and ethyl side chains and the transitions between different chair and boat-like conformations of the piperazine ring. Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with a target protein, MD can model the binding process and characterize the stability of the resulting complex. researchgate.net The simulations can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern the binding affinity and selectivity, providing dynamic insights that complement static docking studies. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling for Derivatives of this compound

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure influences biological activity. nih.gov For derivatives of this compound, SAR modeling can guide the design of new analogs with improved potency, selectivity, or pharmacokinetic properties.

Qualitative SAR involves systematically modifying the parent structure and observing the effect on activity. For this molecule, modifications could include:

Varying the N4-substituent: Replacing the ethyl group with other alkyl or aryl groups to probe steric and electronic requirements.

Modifying the N1-alkyl chain: Altering the length of the propyl chain or replacing the terminal chlorine with other functional groups.

Substituting the piperazine ring: Adding substituents to the carbon atoms of the piperazine core to alter its conformation or interaction profile.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical model that correlates physicochemical properties (descriptors) with biological activity. researchgate.net Using techniques like Comparative Molecular Field Analysis (CoMFA), 3D-QSAR models can be built for a series of analogs. These models map the steric and electrostatic fields around the molecules, highlighting regions where positive or negative charge, or steric bulk, is favorable or unfavorable for activity. nih.govresearchgate.net Such models provide predictive power to estimate the activity of newly designed compounds before their synthesis.

Virtual Screening and Ligand-Based Drug Design Utilizing the Piperazine Scaffold

The piperazine ring is considered a "privileged scaffold" in drug design, as it is a structural component in a vast number of clinically used drugs across various therapeutic areas. nih.govresearchgate.netrsc.org Its favorable properties, including high aqueous solubility and the ability of its two nitrogen atoms to be easily functionalized, make it a versatile template for building molecular libraries. tandfonline.comresearchgate.net

This compound can serve as a starting point for ligand-based drug design. In this approach, the known structure is used as a template to search large chemical databases for molecules with similar features that might exhibit similar biological activity. Common techniques include:

2D Similarity Searching: Finding molecules with similar chemical fingerprints based on structural fragments.

3D Shape-Based Screening: Searching for compounds that have a similar three-dimensional shape and volume to a low-energy conformation of the query molecule.

Pharmacophore Modeling: Creating an abstract model of the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups). This pharmacophore model is then used as a 3D query to screen virtual libraries for molecules that match these features.

These virtual screening methods allow for the rapid and cost-effective identification of novel hit compounds that retain the core piperazine scaffold but possess diverse surrounding functionalities, accelerating the early stages of the drug discovery process.

Pre Clinical Biological Research and Mechanistic Exploration of 1 3 Chloropropyl 4 Ethylpiperazine Derivatives

Design and Synthesis of 1-(3-Chloropropyl)-4-ethylpiperazine-based Ligands for Specific Biological Targets

The fundamental design strategy for these derivatives involves using this compound or analogous structures, such as 1-bromo-3-chloropropane (B140262), to alkylate a primary or secondary amine, often on an existing arylpiperazine or other heterocyclic nucleus. researchgate.netmdpi.com This synthetic approach creates a flexible propyl chain linking the ethylpiperazine group to another molecular entity, a common feature in long-chain arylpiperazine ligands. mdpi.com This modular synthesis allows researchers to systematically modify the terminal aromatic or heterocyclic group, the linker length, and substituents on the piperazine (B1678402) ring to optimize affinity and selectivity for specific biological targets. mdpi.comfrontiersin.org The piperazine ring itself is a key structural feature, with its nitrogen atoms often playing a critical role in forming ionic or hydrogen bonds with target receptors. researchgate.netmdpi.com

Derivatives of this compound, particularly arylpiperazine compounds, have been extensively studied for their interactions with aminergic G-protein-coupled receptors (GPCRs), which are crucial in neurotransmission. semanticscholar.org The protonatable nitrogen atom of the piperazine ring is a key pharmacophoric element, typically forming a salt bridge with a conserved aspartate residue in the binding site of dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com

Research has shown that these compounds can achieve high affinity and, in some cases, significant selectivity for various serotonin (5-HT) and dopamine (D) receptor subtypes. thieme-connect.comnih.gov For instance, certain novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been identified as potent agonists for D2, D3, and 5-HT1A receptors. thieme-connect.com The structure of the aryl group attached to the piperazine is a major determinant of binding affinity and selectivity. Modifications to this part of the molecule can fine-tune the compound's interaction profile. For example, studies on indazole- and piperazine-based compounds revealed that substituents on the aryl ring significantly influence affinities for D2, 5-HT1A, and 5-HT2A receptors. nih.gov The length of the alkyl spacer connecting the two pharmacophoric ends also plays a role; derivatives with a tetramethylene spacer sometimes show higher affinity for the 5-HT1A receptor than their trimethylene counterparts. nih.gov

The table below presents selected research findings on the receptor binding affinities of various arylpiperazine derivatives, illustrating the impact of structural modifications on receptor interaction.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
Thymol derivative 45-HT611 researchgate.net
Compound 8b5-HT79.38 nih.gov
Compound 11b5-HT1A<17.6 nih.gov
Compound 9b5-HT2A39.4 mdpi.comnih.gov
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ10.96 nih.gov
N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide (Compound 1)D2133 nih.gov
N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide (Compound 1)5-HT1A39 nih.gov
N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide (Compound 1)5-HT2A58 nih.gov
1-(Benzo[b]thiophen-4-yl)-4-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine (Compound 7b)D2 (EC50)0.9 thieme-connect.com
4-(piperazin-1-yl)-1H-indole derivative (Compound 34c)5-HT1A (EC50)1.4 thieme-connect.com

The versatile arylpiperazine scaffold derived from chloropropylpiperazine intermediates has also been explored for its potential to inhibit various enzymes implicated in disease, notably tyrosine kinases. mdpi.comnih.gov Tyrosine kinases are critical components of cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their aberrant activity is a hallmark of many cancers. mdpi.comslideshare.net

Several studies have identified arylpiperazine derivatives as potent tyrosine kinase inhibitors. For example, the drug Doxazosin, which contains an arylpiperazine structure, has been shown to sensitize tumor cells to tyrosine kinase inhibitors like Osimertinib. nih.gov Another compound, SGI-7079, was identified as a potent and selective inhibitor of the Axl tyrosine kinase with an IC50 of 58 nM. mdpi.comnih.gov Furthermore, a series of piperazine-tethered thiophene-3-carboxamide (B1338676) selenides were synthesized, with one derivative (compound 18i) demonstrating remarkable inhibition of EGFR kinase with an IC50 value of 42.3 nM. nih.gov While research into calpain inhibition by this specific class of piperazine derivatives is less documented, some calpain inhibitors are known to possess hydrophobic moieties that could conceptually be integrated into a piperazine-based structure. researchgate.net

The table below summarizes the inhibitory activity of selected piperazine derivatives against specific kinases.

CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
SGI-7079Axl Kinase58 nM mdpi.comnih.gov
Compound 18i (thiophene-3-carboxamide selenide (B1212193) derivative)EGFR Kinase42.3 nM nih.gov
Compound 5 (Isophthalic acid derivative)K562 cell line (BCR-ABL)3.42 µM mdpi.com
Compound 9 (Isophthalic acid derivative)EGFR Kinase (% Inhibition @ 10µM)90% mdpi.com
PMS1339Acetylcholinesterase (AChE)4.41 µM (mice brain) nih.gov

Modulation of Cellular Pathways by this compound-derived Compounds

Beyond direct interaction with receptors and enzymes, derivatives incorporating the ethylpiperazine moiety are being investigated for their ability to modulate complex cellular pathways involved in immunity and drug resistance.

Toll-like receptors (TLRs) are key components of the innate immune system that recognize molecular patterns associated with pathogens or cellular damage. frontiersin.orgfrontiersin.org Dysregulated TLR signaling can lead to chronic inflammation and autoimmune diseases, making TLR antagonists a subject of therapeutic interest. frontiersin.orggithubusercontent.com Several small molecules containing piperazine scaffolds have been identified as antagonists of TLR signaling. For example, research has led to the development of 4-(piperazin-1-yl)quinazolin-2-amino compounds that act as inhibitors of TLR9 signaling. google.com These antagonists were shown to inhibit the production of IFN-alpha in response to TLR9 activation in a dose-dependent manner. google.com Other studies have focused on developing antagonists for TLR7, with various heterocyclic scaffolds, including quinazolines and imidazopyridines that can be linked to a piperazine moiety, being explored to block the receptor's binding sites. nih.gov

Multidrug resistance (MDR) in cancer is a major therapeutic obstacle, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. mdpi.com Arylpiperazine derivatives have emerged as promising modulators of ABCB1 activity. nih.gov These compounds can inhibit the function of the efflux pump, thereby restoring the intracellular concentration and efficacy of anticancer drugs. mdpi.com Structure-activity relationship studies have shown that the potency of these modulators depends on factors such as the length of the linker between the aromatic ring and the piperazine, as well as the nature of substituents on the aryl ring. mdpi.com For instance, one study of hydantoin-3-acetate derivatives found that a compound featuring a dichlorophenyl)piperazin-1-yl)butyl moiety was a highly potent P-gp inhibitor. nih.gov Other research on 1,4-dihydropyridines identified a 3-chlorophenyl derivative as an active P-gp modulator. rsc.org These compounds often act as competitive inhibitors, suggesting they are substrates for the pump themselves. mdpi.comrsc.org

The investigation of this compound derivatives in the context of transactivator properties and direct gene activation is a less explored area of research. While some piperazine-containing compounds have been found to modulate gene expression as a downstream consequence of their primary mechanism of action (e.g., receptor antagonism or enzyme inhibition), dedicated studies focusing on their role as direct transactivators or modulators of nuclear receptors are not extensively documented in the available preclinical literature. Some research has noted that trifluoromethylpyridine piperazine derivatives can trigger the phenylpropanoid biosynthetic pathway in plants, enhancing systemic acquired resistance through gene expression changes, but this is outside the scope of human preclinical research. frontiersin.org Further investigation is required to determine if these scaffolds can be adapted to directly influence gene transcription for therapeutic purposes in human cells.

In vitro Pharmacological Profiling of Novel this compound Analogs

The in vitro evaluation of novel compounds is a cornerstone of preclinical research, providing initial insights into their biological effects at a cellular level.

To determine if a newly synthesized compound interacts with its intended molecular target within a cell, a variety of cellular assays are employed. For derivatives of this compound, which might be designed to target specific proteins involved in disease pathways, assays to confirm this engagement are critical.

One common approach is the use of target-based cellular assays. For instance, if a derivative is hypothesized to inhibit a particular enzyme, cellular assays would be conducted to measure the enzyme's activity in the presence of the compound. Similarly, if the target is a receptor, binding assays in cells expressing the receptor would be performed to determine the compound's affinity.

Furthermore, functional response assays are essential to understand the downstream consequences of target engagement. These can include measuring changes in cell signaling pathways, gene expression, or cell viability. For example, in the context of cancer research, assays to detect the induction of apoptosis (programmed cell death) or inhibition of cell proliferation are standard.

A significant area of research for novel piperazine derivatives is their potential as anticancer agents. Mechanistic studies in this context aim to elucidate how these compounds inhibit the growth of cancer cells.

Initial screening typically involves assessing the antiproliferative activity of the compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric determined from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.

For instance, research on indole-based piperazine derivatives, which share the piperazine core, has demonstrated significant cytotoxic activity. One such study synthesized 1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indole derivatives and evaluated their effects on liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. cloudfront.net The results showed that certain derivatives exhibited potent inhibitory activity, with IC50 values in the low micromolar range. cloudfront.net

Table 1: Illustrative Antiproliferative Activity of Structurally Related Indole-Piperazine Derivatives cloudfront.net

Compound ID Cancer Cell Line IC50 (µM)

| 1c | HUH7 (Liver) | 3.42 |

Similarly, a study on 1,2,4-triazole (B32235) derivatives synthesized from 1-(3-Chloropropyl)-4-substituted cyclicamines demonstrated notable anticancer activity against various human cancer cell lines. These findings suggest that derivatives of this compound could be synthesized and tested for similar antiproliferative effects.

Further mechanistic studies would involve investigating the effects of promising compounds on the cell cycle to determine if they cause arrest at a specific phase, and exploring their ability to induce apoptosis through pathways such as caspase activation.

Animal Model Studies on Pharmacodynamics and Mechanistic Efficacy

Following promising in vitro results, preclinical studies in animal models are crucial to understand a compound's effects in a living organism.

Pharmacokinetic studies, which include the investigation of a compound's distribution and metabolism, are vital to assess its drug-like properties. These studies determine where the compound goes in the body, how it is metabolized, and how it is excreted.

Typically, these studies involve administering the compound to an animal model, such as a rat, and then analyzing tissue and fluid samples at various time points to determine the concentration of the parent compound and its metabolites. This information is critical for understanding the compound's bioavailability and for designing appropriate dosing regimens for further studies.

While specific data for this compound derivatives is not available, studies on other piperazine-containing compounds provide a framework for how such investigations would be conducted.

Depending on the intended therapeutic target, animal models are used to assess the behavioral and physiological effects of a compound. For example, if a derivative of this compound were being investigated for its effects on the central nervous system, behavioral models of anxiety, depression, or psychosis might be employed.

These studies would involve observing and quantifying specific behaviors in animals following administration of the compound. Physiological responses, such as changes in heart rate, blood pressure, or body temperature, would also be monitored. These in vivo studies are essential for establishing a compound's potential therapeutic efficacy and for identifying any potential side effects before consideration for human trials.

Advanced Applications and Emerging Research Directions

Role of 1-(3-Chloropropyl)-4-ethylpiperazine in Functional Material Science Research

While direct research on the application of this compound in functional material science is not yet prevalent in published literature, the inherent properties of the piperazine (B1678402) moiety suggest a number of potential roles. The piperazine ring is a common structural motif in the development of various polymers and functional materials, particularly those with antimicrobial properties. rsc.org

The presence of the reactive chloropropyl group in this compound makes it an excellent candidate for incorporation into polymer backbones or for grafting onto material surfaces. This could be achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by a suitable functional group on a polymer or material. Such modifications could be used to create materials with tailored properties.

One promising area is the development of antimicrobial polymers. rsc.org The piperazine core itself is found in numerous bioactive molecules, and its incorporation into a polymer can impart antimicrobial activity. rsc.org The ethylpiperazine moiety could potentially enhance this effect. By covalently linking this compound to a polymer, researchers could create materials that inhibit the growth of bacteria and other microorganisms on their surfaces. This has significant implications for biomedical devices, food packaging, and water purification systems. rsc.org

Furthermore, the tertiary amine of the piperazine ring can be quaternized to introduce a permanent positive charge. This quaternization would likely enhance the antimicrobial activity, as the positive charge can interact with negatively charged bacterial cell membranes, leading to cell lysis. rsc.org The versatility of the chloropropyl group allows for a variety of synthetic strategies to create these functionalized materials.

Table 1: Potential Applications of this compound in Functional Material Science

Application AreaPotential Role of this compoundKey Structural Feature Utilized
Antimicrobial PolymersMonomer or grafting agent to impart antimicrobial properties.Chloropropyl group for covalent attachment; Piperazine core for bioactivity.
Functional CoatingsSurface modification of materials to introduce specific functionalities.Reactive chloropropyl group for surface binding.
Ion-Exchange ResinsIncorporation into polymer matrices to create anion-exchange materials.Quaternized piperazine nitrogen for positive charge.

Development of Bio-orthogonal Probes and Imaging Agents utilizing the Compound

Bio-orthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biosyn.com This field has revolutionized our ability to study biological systems in real-time. The development of bio-orthogonal probes and imaging agents is a key area of this research. While this compound has not been explicitly used in this context, its structure offers potential as a component of such probes.

The chloropropyl group can serve as a reactive handle for "clicking" the molecule onto a biomolecule of interest that has been metabolically labeled with a complementary functional group. More likely, the ethylpiperazine moiety could be incorporated as part of a linker in more complex molecular probes. The piperazine scaffold is known to be a versatile component in the design of linkers, for example, in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. nih.govrsc.org The properties of the linker, such as its length, rigidity, and solubility, are crucial for the efficacy of the PROTAC. nih.gov The ethylpiperazine unit could be used to modulate these properties.

The development of fluorogenic probes is another exciting area. These are molecules that are initially non-fluorescent but become fluorescent upon reacting with a specific target. The piperazine nitrogen atoms could potentially be involved in quenching a nearby fluorophore through photoinduced electron transfer (PeT). Reaction of the chloropropyl group with a target analyte could disrupt this quenching mechanism, leading to a "turn-on" of fluorescence.

Table 2: Potential Roles of the this compound Moiety in Bio-orthogonal Probes

Probe ComponentFunction of the MoietyRationale
LinkerModulating solubility, flexibility, and spatial orientation.The piperazine ring can improve rigidity and solubility upon protonation. rsc.org
Reactive HandleCovalent attachment to biomolecules or other probe components.The chloropropyl group allows for nucleophilic substitution reactions.
Quenching UnitModulation of fluorescence in fluorogenic probes.The tertiary amine can participate in photoinduced electron transfer.

Future Perspectives in Medicinal Chemistry Scaffold Development

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of approved drugs with diverse therapeutic applications. nih.gov This is attributed to its ability to improve the physicochemical properties of drug candidates, such as their solubility and bioavailability, due to the basicity of its nitrogen atoms. nih.gov

The this compound molecule presents several avenues for future scaffold development in medicinal chemistry. The ethyl group at the N4 position and the chloropropyl group at the N1 position are ripe for modification to explore structure-activity relationships (SAR). The chloropropyl group, in particular, can be readily displaced by a wide range of nucleophiles, allowing for the rapid generation of a library of derivatives.

This "plug-and-play" approach can be utilized to attach various pharmacophores to the ethylpiperazine core, aiming to discover novel compounds with desired biological activities. For instance, attaching aromatic or heterocyclic moieties could lead to new ligands for G protein-coupled receptors (GPCRs) or ion channels, which are common targets for piperazine-containing drugs.

Innovative Methodologies in Synthesis and Characterization

The synthesis and characterization of piperazine derivatives are well-established fields, yet there is always room for innovation to improve efficiency, yield, and purity, as well as to develop more sophisticated analytical techniques.

Synthesis:

Traditional methods for the synthesis of N-alkylpiperazines often involve the direct alkylation of piperazine. For this compound, a potential route would be the sequential alkylation of piperazine, first with an ethylating agent and then with 1-bromo-3-chloropropane (B140262) or a similar reagent. However, controlling the selectivity to obtain the desired disubstituted product over monosubstituted or other polysubstituted byproducts can be challenging.

Innovative methodologies are moving towards more controlled and efficient synthetic routes. For example, transition-metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of arylpiperazines and could potentially be adapted for alkylpiperazines. organic-chemistry.org Flow chemistry is another promising approach that can offer better control over reaction parameters, leading to higher yields and purity, and facilitating safer handling of reactive intermediates.

Characterization:

The characterization of this compound and its derivatives relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms. Dynamic NMR studies can be employed to investigate the conformational behavior of the piperazine ring, which exists in a chair conformation that can undergo ring inversion. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. nih.gov Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of the molecule, which aids in its structural identification. researchgate.netcore.ac.uk The fragmentation of piperazine derivatives often involves cleavage of the bonds adjacent to the nitrogen atoms. researchgate.net

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous proof of the three-dimensional structure, including the conformation of the piperazine ring and the spatial arrangement of the substituents. nih.gov

Innovative characterization methodologies could involve the use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) for the analysis of complex reaction mixtures, and the application of computational methods to predict and interpret spectroscopic data. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloropropyl)-4-ethylpiperazine, and how can purity be maximized?

The synthesis of this compound typically involves alkylation or reductive amination. For example:

  • Alkylation : Reacting 4-ethylpiperazine with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone) at room temperature achieves substitution at the piperazine nitrogen .
  • Microwave-assisted synthesis : A similar compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, was synthesized with 88% yield in 40 seconds using acetonitrile under microwave irradiation, suggesting potential for optimizing reaction time and yield .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC with UV detection at 254 nm, as described for related piperazine derivatives .

Q. What analytical methods are suitable for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂N) and chloropropyl chain (δ ~3.5–3.7 ppm for Cl-CH₂) are diagnostic .
    • FT-IR : Absorbance bands at 750–800 cm⁻¹ (C-Cl stretch) and 2800–2900 cm⁻¹ (C-H stretch of ethyl group) confirm structural features .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 247.18 g/mol for C₉H₁₈ClN₂) .

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in ethanol, DMSO, or dichloromethane. Adjust solvent polarity to optimize reaction conditions or biological assays .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Hydrolysis of the chloropropyl group may occur in aqueous alkaline conditions, necessitating pH control during storage .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Molecular docking : Studies on structurally similar piperazines (e.g., dopamine D₄ receptor ligands) suggest that the chloropropyl and ethyl groups influence binding affinity to neurotransmitter receptors. Use AutoDock Vina with receptor PDB IDs (e.g., 5WIU for serotonin receptors) to simulate interactions .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and metabolic pathways. Gaussian 09 with B3LYP/6-31G(d) basis set is recommended .

Q. What strategies resolve contradictions in biological activity data for piperazine derivatives?

  • Dose-response validation : Replicate assays (e.g., radioligand binding for receptor affinity) across multiple concentrations to confirm EC₅₀/IC₅₀ values. For example, discrepancies in serotonin receptor binding may arise from assay-specific buffer conditions .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that might confound results. For instance, N-dealkylation of the ethyl group could alter activity .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

  • Continuous flow chemistry : A flow reactor with immobilized catalysts (e.g., Pd/C for reductive amination) reduces side reactions like over-alkylation. Residence time and temperature gradients should be calibrated using Design of Experiments (DoE) .
  • Byproduct analysis : GC-MS or NMR (e.g., ¹H DOSY) identifies impurities such as 1,3-bis(3-chloropropyl)piperazine, which forms via di-alkylation. Adjust stoichiometry (amine:alkylating agent ≥ 1:1.2) to suppress this .

Q. What regulatory considerations apply to pharmacological studies of this compound?

  • Controlled substance classification : 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is listed in Schedule 3, requiring DEA licensure for handling in the U.S. Maintain documentation for synthesis, storage, and disposal per 21 CFR §1301 .
  • Safety protocols : Follow OSHA guidelines (29 CFR §1910.1450) for lab exposure limits. Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.